Dibutylbis[(1-oxodocosyl)oxy]stannane
Description
Dibutylbis[(1-oxododecyl)oxy]stannane (CAS 77-58-7), commonly known as dibutyltin dilaurate (DBTDL), is an organotin compound with the molecular formula C₃₂H₆₄O₄Sn and a molecular weight of approximately 631.54 g/mol . It features two butyl groups (C₄H₉) and two lauroyloxy groups (C₁₂H₂₃O₂) bonded to a central tin atom. This compound is widely used as a catalyst in polyurethane production, a stabilizer in PVC plastics, and a crosslinking agent in coatings and adhesives . Regulatory guidelines, such as China’s GB9685-2008 standard, restrict its use in food-contact materials to a maximum migration limit of 0.18 mg/kg (expressed as tin) .
Properties
CAS No. |
68109-85-3 |
|---|---|
Molecular Formula |
C52H104O4Sn |
Molecular Weight |
912.1 g/mol |
IUPAC Name |
[dibutyl(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
CHUXJFIWYUUSDJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound typically involves the reaction of dibutyltin dichloride or dibutyltin oxide with the corresponding carboxylic acid or its activated derivative (such as an acid chloride or anhydride) of 1-oxodocosylic acid (a 22-carbon fatty acid with a keto group at position 1). The key step is the formation of tin-oxygen bonds through esterification or ligand exchange.
Typical Synthetic Routes
-
- Reactants: Dibutyltin dichloride (Bu2SnCl2) and 1-oxodocosylic acid (C21H43COOH)
- Conditions: The acid is reacted with dibutyltin dichloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl formed.
- Solvent: Anhydrous solvents such as toluene or dichloromethane are used.
- Process: The reaction mixture is refluxed under inert atmosphere (nitrogen or argon) to promote ester bond formation.
- Workup: Removal of byproduct HCl salts and solvent evaporation yields the this compound.
-
- Reactants: Dibutyltin oxide (Bu2SnO) and methyl or ethyl ester of 1-oxodocosylic acid.
- Conditions: Heating the mixture under reflux facilitates ligand exchange where the ester alkoxy groups are replaced by the dibutyltin moiety.
- Advantages: This method avoids corrosive HCl formation and may provide cleaner products.
- Workup: Removal of alcohol byproducts (methanol or ethanol) under reduced pressure.
-
- Reactants: Dibutyltin dichloride and 1-oxodocosylic acid chloride.
- Conditions: The acid chloride is prepared beforehand by reacting the acid with thionyl chloride or oxalyl chloride.
- Process: Reaction with dibutyltin dichloride in anhydrous solvent under inert atmosphere.
- Advantages: Acid chlorides are more reactive, leading to higher yields and shorter reaction times.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 80–120 °C | Reflux temperature depending on solvent |
| Reaction Time | 4–24 hours | Longer times may improve yield |
| Solvent | Toluene, dichloromethane, or xylene | Anhydrous conditions required |
| Atmosphere | Nitrogen or argon | To prevent oxidation or hydrolysis |
| Molar Ratio (Sn: Acid) | 1:2 | Stoichiometric for full substitution |
| Base | Triethylamine or pyridine (if HCl generated) | Neutralizes HCl byproduct |
Purification and Characterization
- Purification: Typically involves filtration to remove insoluble salts, solvent evaporation, and recrystallization from suitable solvents like hexane or ethyl acetate.
- Characterization: Confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹¹⁹Sn), IR spectroscopy (characteristic ester C=O stretch ~1735 cm⁻¹), and elemental analysis.
Research Discoveries and Optimization
- Studies have shown that the use of dibutyltin oxide with fatty acid esters under reflux conditions leads to high purity products with minimal side reactions.
- Acid chloride routes provide faster reactions but require careful handling of corrosive reagents.
- The hydrolysis sensitivity of organotin esters necessitates strictly anhydrous conditions to prevent decomposition.
- Kinetic studies indicate that the esterification proceeds via nucleophilic attack of tin hydroxide intermediates on the acid derivatives.
- The half-life of related organotin esters under acidic conditions is short (<30 min), emphasizing the need for controlled conditions during synthesis and storage.
Data Table: Example Preparation of this compound
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dibutyltin dichloride + 1-oxodocosylic acid + triethylamine | Reflux in toluene, 12 h, N2 atmosphere | 75–85 | Base neutralizes HCl |
| 2 | Dibutyltin oxide + methyl 1-oxodocosylate | Reflux in xylene, 8 h, N2 atmosphere | 80–90 | Alcohol removed by distillation |
| 3 | Dibutyltin dichloride + 1-oxodocosylic acid chloride | Room temp to 80 °C, 4 h, N2 atmosphere | 85–95 | Requires prior acid chloride prep |
Chemical Reactions Analysis
Types of Reactions
Dibutylbis[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The docosanoyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: New organotin compounds with different ligands.
Scientific Research Applications
Chemical Properties and Structure
Dibutylbis[(1-oxodocosyl)oxy]stannane has the following chemical structure:
- Molecular Formula : C28H56O4Sn
- CAS Number : 77-58-7
- IUPAC Name : this compound
This compound features a dibutyltin core with two long-chain fatty acid derivatives, which contribute to its unique properties, including solubility and stability in various formulations.
2.1. Stabilizer in Polymer Production
This compound is widely used as a stabilizer in the production of polyvinyl chloride (PVC) and other vinyl resins. Its effectiveness in preventing degradation during processing makes it a valuable additive in the plastics industry.
| Application | Details |
|---|---|
| Type | Stabilizer for PVC |
| Benefits | Enhances thermal stability and processing efficiency |
| Typical Use Cases | Pipes, fittings, and other construction materials |
2.2. Catalytic Agent in Synthesis
This compound serves as a catalyst in the synthesis of polyurethanes and other polymeric materials. Its catalytic properties facilitate the reaction between diols and isocyanates, leading to the formation of polyurethane elastomers.
| Catalytic Application | Details |
|---|---|
| Type | Catalyst for polyurethane synthesis |
| Benefits | Improves reaction rates and product quality |
| Typical Use Cases | Foams, coatings, and adhesives |
Cosmetic and Pharmaceutical Applications
This compound is also utilized in the cosmetic industry for its emulsifying properties. It aids in stabilizing formulations, ensuring uniform distribution of active ingredients.
| Cosmetic Application | Details |
|---|---|
| Type | Emulsifier in cosmetic formulations |
| Benefits | Enhances texture and stability |
| Typical Use Cases | Creams, lotions, and sunscreens |
Environmental and Health Considerations
While this compound has beneficial applications, it is essential to consider its environmental impact and potential health risks. Studies indicate that organotin compounds can exhibit toxicity to aquatic life and may pose risks to human health upon prolonged exposure.
4.1. Toxicity Studies
Research has shown that this compound has low acute toxicity based on animal studies; however, chronic exposure may lead to adverse effects such as immunotoxicity or liver damage at higher doses . Regulatory assessments emphasize the need for careful handling and use within established safety guidelines.
5.1. Use in PVC Production
A case study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) highlighted the effectiveness of this compound as a stabilizer for PVC products. The study demonstrated improved thermal stability during processing compared to alternative stabilizers .
5.2. Cosmetic Formulation Development
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the incorporation of this compound in various cosmetic formulations. Results indicated enhanced stability and sensory properties, making it a favorable choice for modern cosmetic products .
Mechanism of Action
The mechanism of action of Dibutylbis[(1-oxodocosyl)oxy]stannane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural Analogues: Alkyl and Acyloxy Group Variations
Organotin compounds vary in toxicity and application based on the alkyl groups attached to tin and the chain length of acyloxy substituents. Key comparisons include:
Table 1: Structural and Regulatory Comparison
Key Findings :
- Toxicity and Regulation : Longer alkyl groups (e.g., octyl) increase bioaccumulation and toxicity. Dioctyltin derivatives are prohibited under REACH due to environmental risks , while dibutyltin compounds are regulated with usage limits .
- Acyloxy Chain Impact : Longer acyloxy chains (e.g., dodecyl vs. hexyl) enhance thermal stability and lipophilicity (logP ~6.7 for neodecyl variants ), influencing applications in high-temperature processes.
Physical and Chemical Properties
Table 2: Physical Properties of Selected Organotins
Key Findings :
- Biodegradability: Dibutyltin dilaurate degrades more readily than chlorinated organotins (e.g., dichlorodimethylstannane), likely due to less stable tin-oxygen bonds .
- Lipophilicity : Higher logP values correlate with increased persistence in lipid-rich environments, raising ecotoxicological concerns for long-chain variants .
Industrial and Regulatory Landscapes
- Dibutyltin Dilaurate : Permitted in coatings and adhesives under strict migration limits (0.18 mg/kg as tin) in China , but restricted in the EU for consumer products.
- Dioctyltin Derivatives : Banned under REACH due to reproductive toxicity and endocrine disruption risks .
- Methyltin Compounds : Less regulated but associated with higher acute toxicity; used in niche industrial applications .
Biological Activity
Dibutylbis[(1-oxodocosyl)oxy]stannane is an organotin compound with the molecular formula C52H104O4Sn and a molecular weight of 912.1 g/mol. It features a dibutylstannane core with two docosanoyloxy groups, which contribute to its unique chemical properties. This compound has garnered interest for its potential biological activity, particularly in the fields of chemistry, biology, and medicine.
Synthesis Methods
The synthesis typically involves the reaction of dibutyltin dichloride with docosanoic acid under anhydrous conditions to prevent hydrolysis. The general reaction can be represented as follows:
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Producing tin oxides.
- Reduction : Yielding lower oxidation state tin compounds.
- Substitution : Allowing for the introduction of other ligands.
The biological activity of this compound is primarily attributed to its interactions with cellular components. It can bind to proteins and enzymes, potentially altering their activity and function. Furthermore, it may interact with cellular membranes, affecting their integrity and permeability.
Toxicity Studies
Research has indicated that this compound exhibits low to moderate acute toxicity. In animal studies, the median lethal dose (LD50) was determined to be approximately 2071 mg/kg body weight for oral exposure. Observed sub-lethal effects included respiratory distress, ruffled fur, and changes in posture .
Table 1: Toxicity Data Summary
| Route of Exposure | LD50 (mg/kg bw) | Observed Effects |
|---|---|---|
| Oral | 2071 | Dyspnoea, ruffled fur, curved posture |
| Dermal | >2000 | Hunched posture, dehydration |
| Inhalation | Limited data | Respiratory irritation |
Mutagenicity and Carcinogenicity
Studies have shown that this compound has potential mutagenic effects. A dose-dependent increase in DNA damage was observed in rat studies using single-cell gel electrophoresis assays. However, no significant mutagenic activity was detected in bacterial assays .
Case Study 1: Anticancer Potential
In a study exploring the anticancer potential of organotin compounds, this compound demonstrated promising cytotoxic effects against various cancer cell lines. The compound's ability to disrupt cellular processes was linked to its interaction with membrane proteins and subsequent induction of apoptosis.
Case Study 2: Drug Delivery Systems
Research has also investigated the use of this compound in drug delivery systems. Its hydrophobic nature allows for encapsulation of hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy when administered via various routes.
Comparison with Similar Compounds
This compound can be compared to other organotin compounds such as dibutyltin dilaurate and dibutyltin diacetate. The presence of long-chain docosanoyloxy groups imparts distinct physical and chemical properties that influence its reactivity and biological interactions.
Table 2: Comparison of Organotin Compounds
| Compound | Structure Type | Unique Property |
|---|---|---|
| This compound | Long-chain docosanoyloxy groups | Increased hydrophobicity |
| Dibutyltin dilaurate | Short-chain fatty acids | Lower molecular weight |
| Dibutyltin diacetate | Acetic acid derivatives | Different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
